molecular formula C13H13ClN2 B12534826 Benzonitrile, 2-chloro-4-(di-2-propenylamino)- CAS No. 821776-61-8

Benzonitrile, 2-chloro-4-(di-2-propenylamino)-

Cat. No.: B12534826
CAS No.: 821776-61-8
M. Wt: 232.71 g/mol
InChI Key: FFDOKPVEMFAOEK-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-4-(di-2-propenylamino)-: is an organic compound with the molecular formula C13H14ClN. This compound is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the 2-position and a di-2-propenylamino group at the 4-position. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of benzonitrile derivatives typically involves the ammoxidation process due to its efficiency and scalability. This process is widely used in the production of various nitriles, including benzonitrile, 2-chloro-4-(di-2-propenylamino)- .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzonitrile, 2-chloro-4-(di-2-propenylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The di-2-propenylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is unique due to the presence of the di-2-propenylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .

Properties

CAS No.

821776-61-8

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-[bis(prop-2-enyl)amino]-2-chlorobenzonitrile

InChI

InChI=1S/C13H13ClN2/c1-3-7-16(8-4-2)12-6-5-11(10-15)13(14)9-12/h3-6,9H,1-2,7-8H2

InChI Key

FFDOKPVEMFAOEK-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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